molecular formula C10H21N3O B7921307 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921307
M. Wt: 199.29 g/mol
InChI Key: DXMFQCPKTDLYLR-UHFFFAOYSA-N
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Description

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that features a pyrrolidine ring substituted with an ethanone group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with ethylamine and subsequent acylation with ethanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
  • 1-{3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone
  • 1-{3-[(2-Amino-ethyl)-ethyl-amino]-azetidin-1-yl}-ethanone

Uniqueness

1-{3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-[3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMFQCPKTDLYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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